![molecular formula C15H18N2O B189299 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone CAS No. 38199-31-4](/img/structure/B189299.png)
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are found throughout the body and are involved in various physiological processes such as pain sensation, inflammation, and immune response. By binding to these receptors, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 modulates their activity, resulting in the observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensation in animal models of neuropathic pain. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Furthermore, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its well-characterized mechanism of action. Due to its partial agonist activity at CB1 and CB2 receptors, the effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 can be easily studied in vitro and in vivo. Additionally, the synthesis method for 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied and optimized, resulting in high yields of pure compound.
One limitation of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its potential for off-target effects. While 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 is selective for CB1 and CB2 receptors, it may also interact with other receptors and signaling pathways, leading to unintended effects. Additionally, the use of synthetic cannabinoids such as 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments may not accurately reflect the effects of endogenous cannabinoids in the body.
Direcciones Futuras
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2. One area of interest is the development of novel compounds that have improved selectivity and potency for CB1 and CB2 receptors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2, particularly in the context of neurological disorders and cancer. Finally, studies are needed to determine the safety and efficacy of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in humans, which will be critical for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 involves the reaction of indole-3-carboxaldehyde with 2-piperidinone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, which can be purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields of pure 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2.
Aplicaciones Científicas De Investigación
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
38199-31-4 |
|---|---|
Nombre del producto |
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone |
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H18N2O/c18-15-7-3-4-9-17(15)10-8-12-11-16-14-6-2-1-5-13(12)14/h1-2,5-6,11,16H,3-4,7-10H2 |
Clave InChI |
MHDIVKHYLSDJNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
SMILES canónico |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



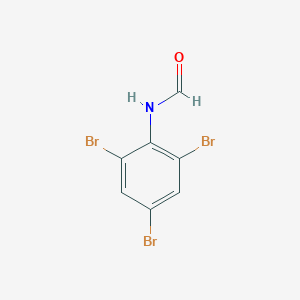
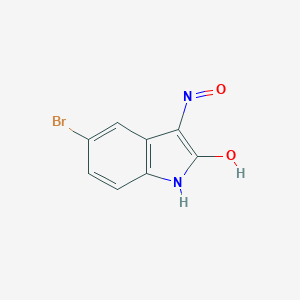
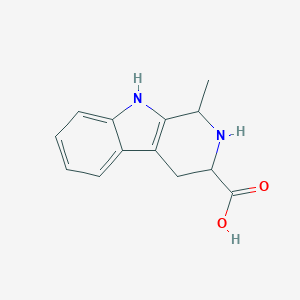
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
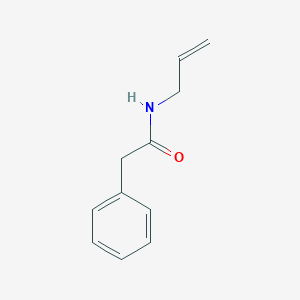
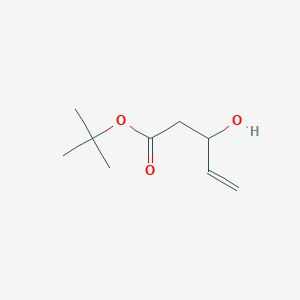
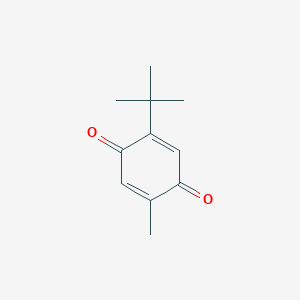
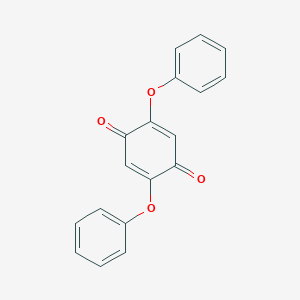
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
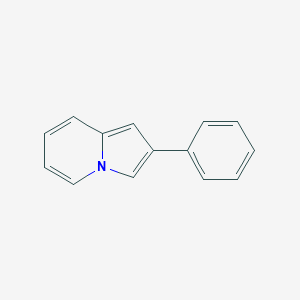

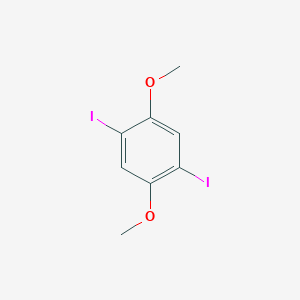
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
